molecular formula C10H7BrN2O2 B11852644 Methyl 5-bromoquinazoline-8-carboxylate

Methyl 5-bromoquinazoline-8-carboxylate

Cat. No.: B11852644
M. Wt: 267.08 g/mol
InChI Key: WBGTURPOYNRUKM-UHFFFAOYSA-N
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Description

Methyl 5-bromoquinazoline-8-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₇BrN₂O₂ It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromoquinazoline-8-carboxylate can be synthesized through several methods. One common approach involves the bromination of quinazoline derivatives followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated quinazoline with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromoquinazoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and organometallic reagents like Grignard reagents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium or copper catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while coupling reactions can produce complex polycyclic compounds.

Scientific Research Applications

Methyl 5-bromoquinazoline-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-bromoquinazoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of methyl 5-bromoquinazoline-8-carboxylate, known for its wide range of biological activities.

    Methyl 5-chloroquinazoline-8-carboxylate: A similar compound with a chlorine atom instead of bromine, used in similar research applications.

    Methyl 5-fluoroquinazoline-8-carboxylate: Another derivative with a fluorine atom, studied for its unique chemical properties.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its chloro and fluoro counterparts. Its specific interactions and reactivity make it a valuable compound in research and development.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

methyl 5-bromoquinazoline-8-carboxylate

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-8(11)7-4-12-5-13-9(6)7/h2-5H,1H3

InChI Key

WBGTURPOYNRUKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)C=NC=N2

Origin of Product

United States

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